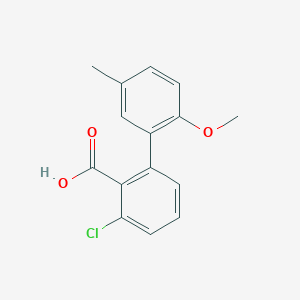
4-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid, 95%
描述
4-(2-Methoxy-5-methylphenyl)-2-methoxybenzoic acid (also known as MMMPA) is a monobenzoic acid with a molecular weight of 240.29 g/mol. It is a white crystalline solid, soluble in water and alcohol, and insoluble in ether. MMMPA is a widely used organic compound in the chemical industry and has been the subject of numerous scientific studies.
科学研究应用
MMMPA has been studied for a variety of scientific applications, including its ability to act as a solvent, its use as a fuel additive, and its ability to act as an insect repellent. In addition, MMMPA has been studied for its potential use as a corrosion inhibitor, as a lubricant additive, and as a flame retardant. It has also been studied for its potential use as an anti-inflammatory and anti-cancer agent.
作用机制
The mechanism of action of MMMPA is not yet fully understood. However, it is believed to act as an antioxidant, reducing the formation of reactive oxygen species (ROS). It has also been suggested that MMMPA may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation. Additionally, MMMPA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
Biochemical and Physiological Effects
MMMPA has been studied for its biochemical and physiological effects. In vitro studies have shown that MMMPA has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In vivo studies have demonstrated that MMMPA has antioxidant and anti-inflammatory effects, and may also have anti-cancer effects.
实验室实验的优点和局限性
The use of MMMPA in laboratory experiments has several advantages. It is relatively inexpensive, and is easily synthesized from commercially available compounds. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, it can be toxic in high concentrations, and can cause irritation to the skin and eyes.
未来方向
There are a number of potential future directions for research on MMMPA. These include further studies on its anti-inflammatory and anti-cancer effects, as well as its potential use as a corrosion inhibitor and flame retardant. Additionally, further research could be conducted on its use as a fuel additive, insect repellent, and lubricant additive. Finally, studies could be conducted to determine the optimal dosage and safety of MMMPA for use in humans.
合成方法
MMMPA can be synthesized through a variety of methods, including the reaction of 2-methoxy-5-methylphenol with acetic anhydride in the presence of pyridine or a similar base. This reaction yields a product with a yield of around 70%, which can be purified by recrystallization. Other methods for synthesizing MMMPA include the reaction of 2-methoxy-5-methylphenol with 4-chlorobenzoic acid and the reaction of 2-methoxy-5-methylphenol with 4-methylbenzoic acid.
属性
IUPAC Name |
2-methoxy-4-(2-methoxy-5-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-4-7-14(19-2)13(8-10)11-5-6-12(16(17)18)15(9-11)20-3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCRFZOHYRHKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689952 | |
| Record name | 2',3-Dimethoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261992-80-6 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2′,3-dimethoxy-5′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261992-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3-Dimethoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















